3-Amino-4-methoxy-5-methylbenzoic acid
Description
3-Amino-4-methoxy-5-methylbenzoic acid is a substituted benzoic acid derivative featuring an amino group at position 3, a methoxy group at position 4, and a methyl group at position 5 of the benzene ring. Substituted benzoic acids are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-4-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
NITRTUCLRFUVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxy-5-methylbenzoic acid typically involves the nitration of 4-methoxy-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions for these steps include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for 3-Amino-4-methoxy-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-nitro-4-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-amino-4-methoxy-5-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-methoxy-5-methylbenzoic acid is an aromatic compound with an amino group, a methoxy group, and a methyl group attached to a benzoic acid structure. It has the molecular formula C₈H₉NO₂ and a molecular weight of approximately 151.16 g/mol. This compound is soluble in water and has a melting point between 164°C and 168°C. It is also known as 3-amino-p-toluic acid and benzoic acid, 3-amino-4-methyl-.
Pharmaceutical Applications
3-Amino-4-methoxy-5-methylbenzoic acid is a crucial intermediate in synthesizing various drugs and therapeutic agents. While specific case studies and comprehensive data tables for this compound are not available in the search results, its structural analogs and derivatives have shown potential in medicinal chemistry . For instance, compounds with similar structures have demonstrated antimicrobial activities .
Research and Development
The compound's unique combination of functional groups leads to distinct chemical reactivity and biological properties. This makes it valuable in research and development for creating new compounds with specific characteristics.
Comparison with Structurally Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-4-hydroxybenzoic acid | Hydroxy group instead of methoxy | Exhibits different biological activity profiles |
| 3-Amino-5-methylbenzoic acid | Methyl group at position 5 | Potentially different pharmacokinetics |
| 3-Amino-4-chlorobenzoic acid | Chlorine substituent | Increased lipophilicity affecting solubility |
| 3-Amino-2-hydroxybenzoic acid | Hydroxy group at position 2 | Altered reactivity due to ortho positioning |
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent patterns are summarized below:
Key Observations :
- Positional Effects : The placement of substituents significantly alters electronic and steric profiles. For example, methoxy at position 4 (as in the target compound) may sterically hinder interactions compared to smaller groups like hydroxy or fluorine.
- Fluorine (-F): Introduces electronegativity, improving membrane permeability and bioavailability . Hydroxy (-OH): Increases polarity and hydrogen-bonding capacity, affecting solubility and crystallinity .
Physicochemical Properties
While direct data on 3-amino-4-methoxy-5-methylbenzoic acid are sparse, inferences can be drawn from analogs:
- Melting Point : Methoxy-substituted analogs (e.g., compounds in –2) exhibit melting points between 180–220°C, suggesting moderate thermal stability .
- Solubility: Hydroxy-substituted analogs (e.g., 3-amino-4-hydroxy-5-methoxybenzoic acid) are likely more water-soluble than methoxy derivatives due to hydrogen bonding .
- LogP: Methyl and fluorine substituents (e.g., 3-amino-5-fluoro-2-methylbenzoic acid, LogP = 1.99) indicate moderate lipophilicity, favoring passive diffusion in biological systems .
Biological Activity
3-Amino-4-methoxy-5-methylbenzoic acid (AMMBA) is an aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of AMMBA, exploring its mechanisms of action, therapeutic potential, and the results of relevant studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-4-methoxy-5-methylbenzoic acid is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzoic acid core. The molecular formula is , with a molecular weight of 195.22 g/mol. This unique combination of functional groups imparts distinct chemical reactivity and biological properties.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-4-methylbenzoic acid | Lacks the methoxy group | Exhibits different biological activity profiles |
| 3-Amino-4-hydroxybenzoic acid | Hydroxy group instead of methoxy | Different reactivity due to the hydroxyl substituent |
| 3-Amino-4-chlorobenzoic acid | Chlorine substituent | Increased lipophilicity affecting solubility |
The mechanism of action of AMMBA involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This characteristic is particularly relevant in the context of drug discovery, where AMMBA could serve as a lead compound for developing new therapeutic agents.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that AMMBA exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Research indicates that AMMBA may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Activity : Some studies have reported that AMMBA can inhibit cancer cell proliferation, suggesting its potential role in cancer therapeutics.
In Vitro Studies
In vitro assays have demonstrated that AMMBA can inhibit the secretion of virulence factors in pathogenic bacteria. For instance, at a concentration of 50 μM, AMMBA resulted in approximately 50% inhibition of type III secretion system (T3SS) activity, which is crucial for bacterial pathogenicity .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and efficacy of AMMBA in vivo. One study reported significant reductions in tumor size when AMMBA was administered to mice bearing xenograft tumors, highlighting its potential as an anticancer agent .
Summary of Key Research Findings
| Study Type | Concentration | Effect Observed |
|---|---|---|
| In Vitro | 50 μM | ~50% inhibition of T3SS activity |
| In Vivo | Variable | Significant tumor size reduction in xenograft models |
Applications in Drug Development
Given its promising biological activities, AMMBA is being explored as a building block for synthesizing more complex organic molecules with enhanced therapeutic properties. Its unique structure allows for modifications that could improve efficacy and selectivity against specific targets.
Q & A
Q. What are the standard synthetic routes for preparing 3-Amino-4-methoxy-5-methylbenzoic acid, and how can reaction conditions be optimized?
The synthesis of aromatic amino acids like 3-Amino-4-methoxy-5-methylbenzoic acid typically involves multi-step functional group transformations. A common approach is the introduction of amino and methoxy groups via nucleophilic substitution or catalytic hydrogenation of nitro precursors. For example, triazine-based coupling reactions (e.g., using 1,3,5-triazine intermediates) enable regioselective functionalization of benzoic acid derivatives . Optimization involves adjusting reaction temperature (45–50°C), solvent polarity (e.g., DMSO or ethanol), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity compounds (>98%) .
Q. What spectroscopic methods are most effective for characterizing 3-Amino-4-methoxy-5-methylbenzoic acid?
Key characterization techniques include:
- 1H/13C NMR : To confirm substitution patterns and hydrogen bonding. For example, methoxy protons resonate at δ ≈ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
- FT-IR : Identification of carboxylic acid (C=O stretch ≈ 1680–1700 cm⁻¹) and amino groups (N–H stretch ≈ 3300–3500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, ensuring structural integrity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of 3-Amino-4-methoxy-5-methylbenzoic acid derivatives?
SAR studies require systematic modification of substituents (e.g., varying methoxy/methyl positions) and evaluation of biological or chemical activity. For example:
- Receptor Binding Assays : Synthesize analogs and measure affinity for target receptors (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radioligand displacement assays .
- Computational Modeling : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental activity data .
- Crystallography : Use SHELXL for refining X-ray structures to identify key intermolecular interactions (e.g., hydrogen bonds influencing bioactivity) .
Q. How should researchers address discrepancies in crystallographic or spectroscopic data during structural elucidation?
Data contradictions often arise from polymorphism, solvent effects, or dynamic proton exchange. Mitigation strategies include:
- Multi-Method Validation : Cross-validate NMR data with X-ray crystallography or powder diffraction to resolve ambiguities in substituent orientation .
- Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulae to rule out isobaric impurities .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) while monitoring degradation via HPLC. Use photodiode array (PDA) detection to identify degradation products .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .
Data Analysis and Interpretation
Q. How can researchers resolve contradictions between computational predictions and experimental results in property studies?
- Sensitivity Analysis : Vary computational parameters (e.g., solvent models in DFT) to identify sources of divergence.
- Experimental Replicates : Conduct triplicate measurements (e.g., solubility assays) to ensure reproducibility .
- Meta-Analysis : Compare findings with literature data on structurally similar benzoic acid derivatives (e.g., 4-Amino-3-methoxybenzoic acid) to identify trends .
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.
- ANOVA with Post-Hoc Tests : Compare efficacy across analogs while controlling for batch-to-batch variability .
Application-Oriented Research
Q. How can 3-Amino-4-methoxy-5-methylbenzoic acid be utilized in developing fluorescent probes or dyes?
The compound’s aromatic backbone and substituent flexibility make it a candidate for:
- Fluorescent Tagging : Conjugate with benzoxazole or quinoline fluorophores via amide coupling. Monitor solvatochromic shifts to probe microenvironment polarity .
- Dye Synthesis : Modify methoxy/methyl groups to tune absorption maxima (λmax) for textile or biomedical imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
